molecular formula C12H13NO3 B11883623 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B11883623
M. Wt: 219.24 g/mol
InChI Key: ISAGBUZWQBCYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate ( 1428130-62-4) is a chemical building block belonging to the tetrahydroquinoline family, a scaffold renowned for its prevalence in bioactive molecules and pharmaceuticals . This compound serves as a key synthetic intermediate in the development of novel organic frameworks, particularly through advanced cascade or domino reactions that allow for efficient and step-economical synthesis . Researchers utilize this ester in the exploration of new synthetic methodologies, such as hydride shift-triggered N-dealkylative cyclizations, to access complex nitrogen heterocycles . The tetrahydroquinoline core is a prominent structural motif found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system properties, making this derivative a valuable template in medicinal chemistry and drug discovery research . With a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol , it is characterized by a lactam and an ester functional group, which provide handles for further chemical modification. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-4-3-5-10-8(9)6-7-11(14)13-10/h3-5H,2,6-7H2,1H3,(H,13,14)

InChI Key

ISAGBUZWQBCYFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCC(=O)NC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of an appropriate precursor, such as 2-(2-(benzylamino)benzylidene)malonate, under the action of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is essential to ensure the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate serves as a versatile building block in the synthesis of more complex quinoline derivatives. Its unique structural features allow chemists to modify and explore various functional groups for enhanced reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its effectiveness against specific microorganisms:

MicroorganismActivityIC₉₀ (µM)
Mycobacterium tuberculosisInhibitory effect6.8
Staphylococcus aureusNo significant inhibitionN/A
Candida albicansWeak activityN/A

The mechanism of action involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways critical for microbial survival.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. The following table highlights its impact on various cancer cell lines:

Cancer Cell LineEffectConcentration (µM)
HeLa (cervical cancer)Induces apoptosis10
MCF7 (breast cancer)Growth inhibition15

Studies suggest that the compound induces apoptosis in cancer cells and inhibits tumor growth through modulation of signaling pathways such as the PI3K/Akt pathway.

Neuroprotective Effects

Recent investigations have revealed the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It inhibits acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent for various diseases due to its diverse biological activities. Its derivatives are synthesized to enhance pharmacological properties and target specificity.

Derivatives and Their Unique Features

Various derivatives have been synthesized to explore enhanced biological activities:

Derivative NameUnique Features
Methyl 4-methyl-2-oxo-1,2-dihydroquinolineExhibits distinct methyl substitution affecting bioactivity
Substituted tetrahydroquinoline derivativesVariations in substituents lead to diverse pharmacological properties

Antimicrobial Activity Case Study

A study demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound's ability to inhibit bacterial growth was significant in clinical isolates.

Cancer Cell Studies Case Study

In vitro studies showed that treatment with this compound led to a considerable reduction in cell viability across multiple cancer lines. The results indicated its potential as a candidate for cancer treatment.

Neuroprotection Case Study

Animal models indicated that administration of this compound improved cognitive function in models of neurodegenerative diseases. This suggests its utility in developing therapies for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

  • Core Saturation: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate: Contains a tetrahydroquinoline core (four saturated bonds in the fused ring system), enhancing conformational flexibility compared to aromatic quinoline derivatives . Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 2 in ): Features a dihydroquinoline core (two saturated bonds), preserving partial aromaticity, which may influence electronic properties and reactivity .
  • Substituent Position: this compound: The ester group is at position 5, while the ketone is at position 2. Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (): Positions the ketone at C2 and the ester at C4, altering the molecule’s polarity and interaction with biological targets .

Substituent Effects

  • Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substitution with chloromethyl and hydroxyphenyl groups improves anticancer activity, as seen in derivatives like compound 4e–4h, which inhibit MCF-7 cells .

Physicochemical and Conformational Properties

  • Dihedral Angles: this compound derivatives exhibit dihedral angles between the quinoline and substituent planes ranging from 75.25° to 87.7°, influencing molecular packing and protein-binding interactions . Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Greater planarity due to aromaticity may reduce steric hindrance in binding pockets .

Data Tables

Table 2: Dihedral Angles in Tetrahydroquinoline Derivatives

Compound Dihedral Angle (°) Reference
Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate 87.08
Ethyl 4-(3,4,5-trimethoxyphenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate 75.25

Biological Activity

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (ETQC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of ETQC, including its mechanisms of action, research findings, and case studies.

PropertyValue
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
IUPAC NameThis compound
CAS Number67752-52-7

The biological activity of ETQC is primarily attributed to its interaction with various molecular targets. The compound has been shown to exhibit:

  • Antimicrobial Activity : ETQC demonstrates significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that ETQC can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has shown efficacy in various cancer cell lines, including breast and lung cancer cells.
  • Enzyme Inhibition : ETQC has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase (AChE) and topoisomerase II. This inhibition is crucial for its potential use in treating neurodegenerative diseases and cancer.

Research Findings

Recent studies have highlighted the biological activities of ETQC:

  • Antimicrobial Studies : A study conducted by Ahmad et al. demonstrated that ETQC exhibited a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli and Staphylococcus aureus. The compound was effective in inhibiting bacterial growth through the agar-well diffusion method .
  • Anticancer Activity : In vitro assays showed that ETQC could reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 25 µM and 30 µM, respectively. The compound induced G2/M phase arrest and apoptosis through the activation of p53 signaling pathways .
  • Enzyme Inhibition : A study on the inhibition of AChE revealed that ETQC displayed competitive inhibition with an IC50 value of 15 µM, suggesting its potential in treating Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory environment, ETQC was tested against a panel of bacterial strains. The results indicated that ETQC not only inhibited growth but also caused morphological changes in bacterial cells, suggesting a bactericidal effect.

Case Study 2: Cancer Cell Line Studies

In a series of experiments on human cancer cell lines, ETQC was administered at varying concentrations. The findings demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate, and how can reaction yields be improved?

The compound is commonly synthesized via multicomponent reactions such as the Biginelli reaction. For example, Fe₃O₄ nanoparticles (5 mmol) in ethanol under reflux for 12 hours achieved a 94% yield for a structurally similar tetrahydropyrimidine derivative . Reaction optimization should focus on catalyst loading (e.g., acid/base catalysts), solvent selection (ethanol or acetonitrile), and temperature control. Yield improvements may require iterative adjustments to stoichiometry and catalyst recycling .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • FT-IR/Raman : To confirm carbonyl (C=O, ~1700 cm⁻¹) and NH groups (~3200 cm⁻¹) in the tetrahydroquinoline scaffold.
  • UV-Vis : To analyze electronic transitions influenced by substituents (e.g., electron-withdrawing groups shift absorption maxima).
  • NMR : ¹H NMR can resolve methylene/methyl protons in the ethyl ester group (~1.2–4.2 ppm) and aromatic protons in the quinoline ring . Cross-validate spectral data with computational models (e.g., DFT) to resolve ambiguities .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

Use slow evaporation in polar aprotic solvents (e.g., DMF or acetonitrile). For structural validation, employ software like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . Ensure data completeness (>95%) and resolve twinning or disorder using SHELXD .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cycloaddition reactions?

Substituents on the quinoline ring (e.g., electron-donating groups) increase nucleophilicity at the carbonyl oxygen, facilitating cycloaddition. Steric hindrance from bulky groups (e.g., trimethyl) can slow reaction kinetics, as observed in analogous hexahydroquinoline derivatives . Computational modeling (DFT/B3LYP/6-311++G(d,p)) can predict reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What methodologies are recommended for resolving contradictions between computational and experimental structural data?

Discrepancies in bond lengths/angles (e.g., C=O vs. C-N) between DFT-optimized structures and XRD data require:

  • Revisiting basis set selection (e.g., 6-311++G(d,p) for better accuracy).
  • Validating crystallographic data with R-factor convergence (<5%) and ADDSYM checks in PLATON .
  • Adjusting solvent effect parameters in computational models if crystallized in polar solvents .

Q. How can catalytic systems be designed to enhance enantioselectivity in derivatives of this compound?

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce asymmetry during synthesis. For example, Fe₃O₄ nanoparticles modified with chiral ligands (e.g., L-proline) improved enantiomeric excess (ee) in related tetrahydropyrimidines . Screen catalysts using kinetic studies and monitor ee via chiral HPLC or circular dichroism (CD).

Q. What strategies mitigate side reactions during functionalization of the tetrahydroquinoline core?

  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups).
  • Low-temperature conditions : Reduce undesired polymerization or oxidation.
  • Regioselective catalysts : Use Pd or Cu catalysts for targeted C-H activation .

Methodological Guidelines

Q. How should researchers validate synthetic purity and assess batch-to-batch variability?

  • HPLC : Use C18 columns with acetonitrile/water gradients; compare retention times to standards.
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and rule out byproducts.
  • Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .

Q. What computational tools are essential for predicting biological activity of derivatives?

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases or GPCRs).
  • ADMET prediction (SwissADME) : Assess bioavailability, toxicity, and metabolic stability.
  • MD simulations (GROMACS) : Study ligand-protein binding stability over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.